1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[320]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
2-Azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions, these compounds also feature a bridged bicyclic structure.
Uniqueness
1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a bicyclic core with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(1R,3R,5R)-1,5-dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-14(10(16)13-9(7)15)8-4-11(2)12(3,18-8)6-17-11/h5,8H,4,6H2,1-3H3,(H,13,15,16)/t8-,11-,12-/m1/s1 |
InChI Key |
WMJOLQMNGDRAGN-GGZOMVNGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@]3([C@](O2)(CO3)C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3(C(O2)(CO3)C)C |
Origin of Product |
United States |
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